

A Comparative Guide to Urinary Dialkyl Phosphate (DAP) Concentrations Across Diverse Populations

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Compound of Interest

Compound Name: *Dimethylthiophosphate*

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An Important Clarification: Diamidophosphate vs. Dialkyl Phosphates

It is crucial to distinguish between diamidophosphate and dialkyl phosphates (DAPs), as both are sometimes referred to by the acronym "DAP". This guide focuses on dialkyl phosphates, which are metabolites of organophosphate pesticides and are commonly measured in human urine as biomarkers of exposure. In contrast, diamidophosphate is an inorganic compound primarily studied in the context of prebiotic chemistry and is not a recognized biomarker of exposure or a compound typically measured in human urine. The available scientific literature does not contain data on urinary concentrations of diamidophosphate in human populations. Therefore, this guide will proceed with a comprehensive comparison of urinary dialkyl phosphate concentrations.

Introduction to Urinary Dialkyl Phosphates (DAPs)

Dialkyl phosphates (DAPs) are a group of six primary metabolites of organophosphate (OP) pesticides:

- Dimethyl DAPs (DM-DAPs):
 - Dimethylphosphate (DMP)
 - **Dimethylthiophosphate (DMTP)**

- Dimethyldithiophosphate (DMDTP)
- Diethyl DAPs (DE-DAPs):
 - Diethylphosphate (DEP)
 - Diethylthiophosphate (DETP)
 - Diethyldithiophosphate (DEDTP)

The measurement of these metabolites in urine is a widely accepted method for assessing human exposure to OP pesticides. This guide provides a comparative overview of urinary DAP concentrations in different populations, supported by experimental data and methodologies.

Comparative Analysis of Urinary DAP Concentrations

Urinary DAP concentrations can vary significantly across different populations due to factors such as age, geographic location, occupation, and dietary habits. The following tables summarize urinary DAP concentrations from various studies.

Table 1: Urinary DAP Concentrations in the General U.S. Population (NHANES 1999-2000)

Metabolite	Geometric Mean (µg/L)	95th Percentile (µg/L)
Dimethyl DAPs (Sum)	49.4 nmol/L	583 nmol/L
DMP	-	13
DMTP	1.85	46
DMDTP	-	19
Diethyl DAPs (Sum)	10.5 nmol/L	108 nmol/L
DEP	1.04	13
DETP	-	2.2
DEDTP	-	0.87

Data from the National Health and Nutrition Examination Survey (NHANES) 1999-2000.[1][2]

Table 2: Urinary DAP Concentrations in U.S. Adults (NHANES 1999-2008)

Population	Total DAPs (Median, µg/g creatinine)
1999-2000	11.5
2001-2002	6.8
2003-2004	9.3
2005-2006	8.1
2007-2008	9.8

This data shows a decrease in median DAP levels after 2000, which then plateaued.[3]

Table 3: Comparison of Urinary DAP Concentrations in Children and Adults

Population	Total DAPs (Sum of geometric means, nmol/L)	Key Finding
U.S. Children (6-11 years)	Consistently higher than adults	Children often have higher urinary DAP concentrations than adults.[1][4][5]
U.S. Adolescents (12-19 years)	Higher than adults, lower than children	
U.S. Adults (20-59 years)	Lower than children and adolescents	
Danish Children (6-11 years)	Tendency for higher concentrations than their mothers	
Danish Mothers (31-52 years)	Tendency for lower concentrations than their children	

Table 4: Urinary DAP Concentrations in Various Global Populations

Population	Country	Median Σ DAPs (ng/mL)
General Population	China	18.4
General Population	Vietnam	12.2 (for neonicotinoids, a different pesticide class)
Pregnant Women	Japan	DMP: 3.53 μ g/g-creatinine , DMTP: 4.09 μ g/g-creatinine , DEP: 3.28 μ g/g-creatinine
Pregnant Women	Canada	DMAP: 59 nmol/L, DEAP: 21 nmol/L (Geometric Means)
General Population	Italy	DMTP was the most frequent (99% of subjects) with a geometric mean of 70.7 nmol/g creatinine.
Children (Agricultural & Urban)	Spain	Levels were generally lower compared to other studies and increased during periods of high pesticide use.

Note: Direct comparison between studies can be challenging due to differences in analytical methods, units of measurement, and population characteristics.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The quantification of urinary DAPs is a complex analytical procedure that requires sensitive and specific instrumentation. Below is a generalized methodology based on commonly used techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

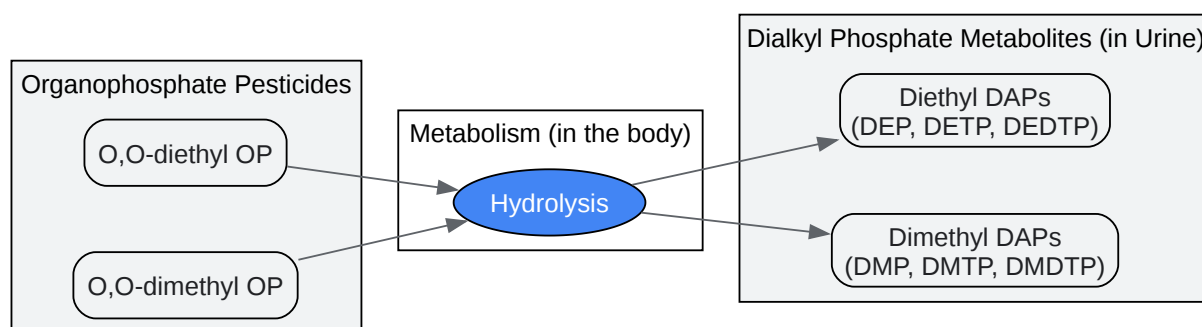
Representative Experimental Protocol: Urinary DAP Analysis by GC-MS/MS

- Sample Collection and Storage:
 - Collect a spot urine sample in a sterile, polypropylene container.
 - Immediately freeze the sample at -20°C or lower until analysis to prevent degradation of the metabolites.[\[12\]](#)
- Sample Preparation:
 - Thawing and Aliquoting: Thaw the urine sample at room temperature. Vortex the sample to ensure homogeneity and transfer a precise volume (e.g., 1 mL) to a clean tube.
 - Internal Standard Spiking: Add a solution of isotopically labeled internal standards (e.g., d6-DMP, d10-DEP) to each sample. This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.
 - Enzymatic Hydrolysis (Optional but common): Some DAPs may be conjugated in the body. To measure total DAPs, an enzymatic hydrolysis step using β -glucuronidase/sulfatase is often performed to cleave these conjugates.
 - Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes. The DAPs are retained on the cartridge while interferences are washed away. The DAPs are then eluted with a suitable solvent.
 - Derivatization: DAPs are not volatile enough for GC analysis. Therefore, a derivatization step is necessary to make them more volatile. A common derivatizing agent is pentafluorobenzyl bromide (PFBBR), which converts the DAPs to their pentafluorobenzyl esters.
 - Solvent Evaporation and Reconstitution: The solvent containing the derivatized DAPs is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS/MS.
- Instrumental Analysis (GC-MS/MS):

- Injection: A small volume (e.g., 1-2 μL) of the reconstituted sample is injected into the gas chromatograph.
- Separation: The different derivatized DAPs are separated based on their boiling points and interactions with the stationary phase of the GC column.
- Detection and Quantification: As the separated compounds exit the GC column, they enter the tandem mass spectrometer. The molecules are ionized, and specific parent-daughter ion transitions are monitored for each DAP metabolite (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.
- Data Analysis:
 - The concentration of each DAP metabolite in the original urine sample is calculated by comparing the peak area of the native analyte to that of its corresponding isotopically labeled internal standard.
 - Results are often corrected for urine dilution by dividing the concentration by the urinary creatinine concentration, and are reported in units such as $\mu\text{g/g}$ creatinine.

Visualizations

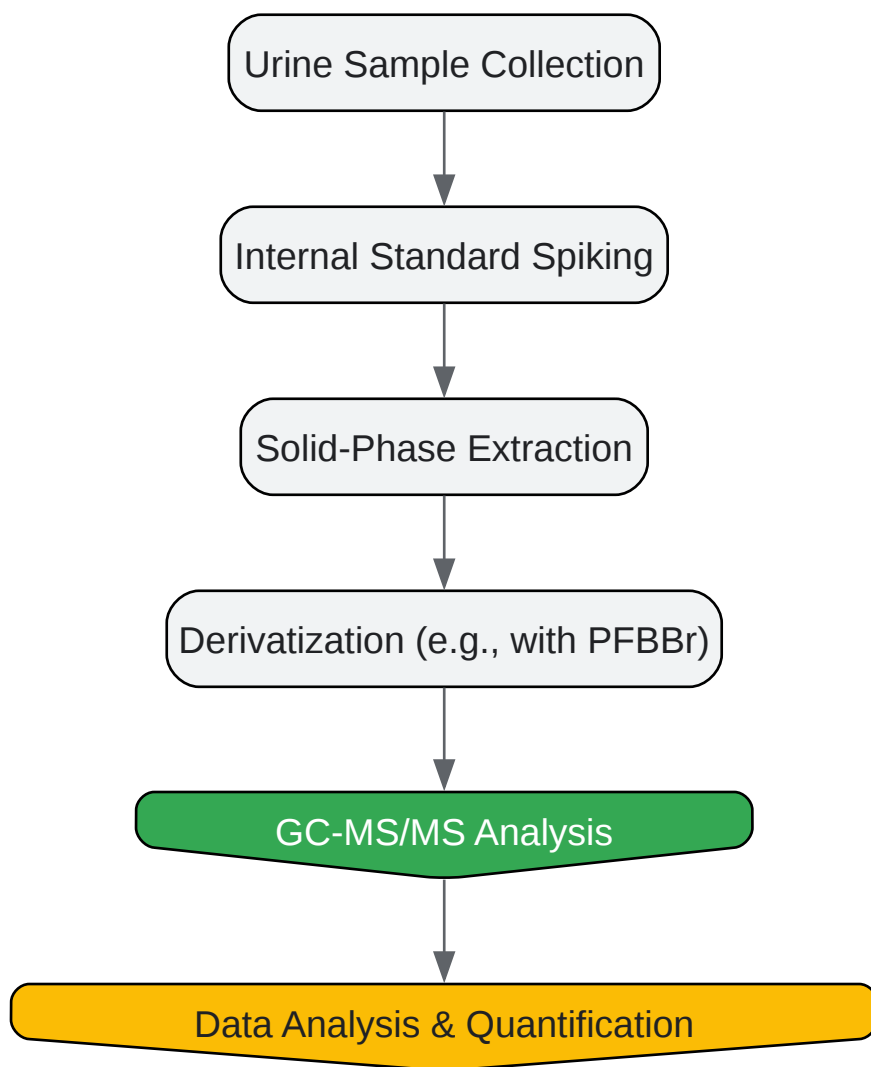
Metabolic Pathway of Organophosphate Pesticides to Dialkyl Phosphates



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Caption: Metabolism of organophosphate pesticides to their respective dialkyl phosphate metabolites.

Experimental Workflow for Urinary DAP Analysis



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Caption: A typical experimental workflow for the analysis of urinary dialkyl phosphates.

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